7-Methoxy-2-(methylthio)benzo[d]thiazole
Description
7-Methoxy-2-(methylthio)benzo[d]thiazole is a benzothiazole derivative characterized by a methoxy group (-OCH₃) at the 7-position and a methylthio group (-SCH₃) at the 2-position. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, widely studied for their pharmacological and material science applications. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve nucleophilic substitution, coupling reactions, or thiol-alkylation strategies, as seen in related benzothiazole derivatives .
Properties
Molecular Formula |
C9H9NOS2 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
7-methoxy-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS2/c1-11-7-5-3-4-6-8(7)13-9(10-6)12-2/h3-5H,1-2H3 |
InChI Key |
VSYQXFCBXNWWHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)SC |
Origin of Product |
United States |
Preparation Methods
Thiomethylation of Benzothiazole Precursors
A direct thiomethylation method involves reacting benzothiazole derivatives bearing a chloro substituent at position 2 with methylthiol or methylthiolating agents in the presence of Lewis acids such as BF3·SMe2.
- Typical procedure: The substrate (e.g., 2-chlorobenzothiazole derivative) is treated with BF3·SMe2 at 60 °C for 16–72 hours in a sealed vial. After completion, the reaction mixture is quenched with methanol, extracted, and purified by silica gel chromatography.
- Yields: Moderate to good yields depending on reaction time and substrate purity.
- Purification: Silica gel chromatography using hexane/ethyl acetate or methanol/dichloromethane gradients.
- Reference: This method was demonstrated for thiomethylation of related heterocycles and can be adapted for 7-methoxy-2-(methylthio)benzo[d]thiazole.
One-Pot Synthesis from Bis(4-(methylthio)-2-nitrophenyl)disulfide
An alternative approach involves the one-pot synthesis starting from bis(4-(methylthio)-2-nitrophenyl)disulfide in acetic acid, using sodium sulfite as a reducing agent. This method facilitates the formation of the benzothiazole ring with the methylthio substituent already incorporated.
- Reaction conditions: Heating in acetic acid with sodium sulfite, which reduces the disulfide and promotes cyclization.
- Advantages: One-step synthesis, avoids isolation of intermediates.
- Reference: This method is noted for its efficiency in preparing methylthio-substituted benzothiazoles.
- Spectroscopic Data: Characteristic NMR signals include aromatic protons in the δ 7.0–8.0 ppm range, methoxy protons around δ 3.7–3.9 ppm, and methylthio protons near δ 2.5–2.8 ppm. IR spectra show bands corresponding to aromatic C=C, C–S, and methoxy C–O stretches.
- Purification: Silica gel chromatography is the standard purification technique, with solvent systems tailored to polarity.
- Structural Confirmation: X-ray crystallography and DFT calculations have been used to confirm molecular geometry and electronic structure, supporting the synthetic routes.
The preparation of this compound is well-established through multiple synthetic strategies. The most common and efficient methods include cyclization of 2-aminothiophenol with substituted benzaldehydes, direct thiomethylation of chloro-substituted benzothiazoles, and one-pot syntheses from disulfide precursors. These methods provide flexibility in synthesis, allowing for optimization based on available starting materials and desired scale. Analytical techniques such as NMR, IR, and computational studies complement the synthetic work to ensure structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-(methylthio)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Industrial Applications: Employed in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of 7-Methoxy-2-(methylthio)benzo[d]thiazole with its analogs:
Key Observations :
- Positional Isomerism : Shifting the methoxy group from the 7- to 6-position (as in 6-Methoxy-2-(p-tolyl)benzo[d]thiazole) alters electronic distribution and steric interactions, which may influence binding to biological targets .
- Halogen vs.
Enzyme Inhibition and Anticancer Potential
- COX-2 Inhibition: Benzothiazole hybrids, particularly those with electron-withdrawing or donating groups, exhibit selective COX-2 inhibition. For example, cyanopyrimidine-benzo[d]thiazole hybrids showed IC₅₀ values of ~5.0 µM, suggesting the target compound may share similar activity .
- MAO Inhibition: 2-Methylbenzo[d]thiazole derivatives (e.g., 7-Methoxy-2-methylbenzo[d]thiazole) demonstrated monoamine oxidase (MAO) inhibitory activity, implying that substituent modifications at the 2-position (e.g., -SCH₃ vs. -CH₃) could modulate selectivity .
Antitubercular and Antimicrobial Activity
Benzothiazole-triazole hybrids (e.g., compounds 9a–9e in ) displayed antimicrobial and antitubular properties. The methylthio group in the target compound may enhance binding to microbial enzymes via sulfur-mediated interactions .
Biological Activity
7-Methoxy-2-(methylthio)benzo[d]thiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, through a review of recent studies and findings.
Chemical Structure and Properties
This compound features a methoxy group and a methylthio group attached to the benzothiazole core. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activities
Benzothiazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer Activity : Numerous studies have demonstrated the potential of benzothiazole derivatives as anticancer agents. They have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The presence of the methoxy group enhances the antioxidant capacity of these compounds, contributing to their protective effects against oxidative stress.
- Anti-inflammatory Effects : Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.
Anticancer Mechanisms
The anticancer mechanisms of this compound can be summarized as follows:
- Inhibition of Tumor Cell Proliferation : Studies indicate that this compound can significantly reduce the viability of various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer).
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at specific phases, further inhibiting tumor growth.
Cytotoxicity Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 24.15 | Apoptosis induction |
| This compound | HeLa | 26.43 | Cell cycle arrest |
| This compound | HCT116 | 18.10 | Inhibition of proliferation |
These results indicate that this compound exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as an effective anticancer agent.
Mechanistic Insights
Research has also focused on understanding the mechanisms underlying the anticancer activity of benzothiazole derivatives. For instance, studies utilizing flow cytometry have shown that treatment with this compound leads to significant accumulation of cells in the G1/S phase, indicating a blockade in cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
